2-(Phenylethynyl)benzaldehyde
Overview
Description
2-(Phenylethynyl)benzaldehyde, also known as 2-Phenylethynylbenzaldehyde, is an organic compound belonging to the family of aryl aldehydes. It is a colorless solid with a strong floral odor and a melting point of 67-68°C. 2-(Phenylethynyl)benzaldehyde is used in a variety of applications, including organic synthesis, pharmaceuticals, and cosmetics. It is also used as an intermediate in the synthesis of a variety of other compounds.
Scientific Research Applications
Aroma Chemical Formation
- Formation of Benzaldehyde from Phenylacetaldehyde : Studies have shown that benzaldehyde, a potent aroma chemical found in bitter almond, can be formed thermally from phenylalanine. This process is significant in the generation of off-aromas during the Maillard reaction. Phenylacetaldehyde, the Strecker aldehyde of phenylalanine, is identified as an effective precursor for benzaldehyde formation, with both air and water enhancing the rate of this transformation. The study proposes a free radical initiated oxidative cleavage of the carbon-carbon double bond in the enolized phenylacetaldehyde as a key mechanism in benzaldehyde formation (Chu & Yaylayan, 2008).
Synthesis of Biologically Active Intermediates
- Synthesis of Anti-cancer Drug Intermediates : Research has established a method for the synthesis of 2-((4-substituted phenyl) amino) benzaldehyde, which is crucial for creating biologically active intermediates in anticancer drugs. This method involves nucleophilic substitution, reduction, and oxidation reactions to produce compound 1a-1b, showcasing the role of 2-(phenylethynyl)benzaldehyde in pharmaceutical applications (Duan et al., 2017).
Isotopic Labeling in Organic Synthesis
- Synthesis of Labeled Benzaldehydes : The synthesis of highly functionalized 2H and 13C labeled benzaldehydes is a key process in organic chemistry. These labeled benzaldehydes are utilized for synthesizing natural products and pharmaceutical drugs. The methodology involves regio-selective formylation, providing a simple route to functionalized formyl-deuterated, tritiated 13C, and 14C labeled benzaldehydes (Boga et al., 2014).
Plant Aroma Volatile Synthesis
- Tomato Aroma Volatile Synthesis : In plants, 2-phenylacetaldehyde and 2-phenylethanol are crucial for aroma and flavor. Tomato enzymes LePAR1 and LePAR2 have been identified to catalyze the conversion of 2-phenylacetaldehyde to 2-phenylethanol, an essential step in aroma volatile synthesis in plants like tomatoes and flowers (Tieman et al., 2007).
Catalysis in Organic Synthesis
- Hydrative Cyclization Applications : Hydrative cyclization of various 2-enynylbenzaldehydes has been successfully applied in organic synthesis. This process involves Huisgen-type [3+2] cycloaddition, yielding tricyclic products with excellent stereoselectivities. This methodology has applications in the synthesis of complex organic molecules, including faveline (Oh, Lee, & Hong, 2010).
Cosmetics and Food Industries
- Oxidation of Benzyl Alcohol to Benzaldehyde : Benzaldehyde, widely used in cosmetics, perfumery, and food industries, can be synthesized by oxidizing benzyl alcohol. Enhancing the oxidative properties of catalysts like mesoporous Ti-SBA-15 has shown significant increases in benzyl alcohol conversion without affecting benzaldehyde selectivity, highlightingthe potential of such catalysts in industrial applications (Sharma, Soni, & Dalai, 2012).
Heterogeneous Gold Catalysis
- Benzannulation Reaction Catalysis : Gold nanoparticles supported on metal oxides and activated carbon can catalyze the benzannulation reaction of o-(phenylethynyl)benzaldehyde and phenylacetylene, leading to 1-benzoyl-2-phenylnaphtalene. This heterogeneous catalytic system, applicable in the synthesis of complex organic compounds, can be reused multiple times without loss of activity or selectivity (Abad, Corma, & García, 2007).
Renewable Benzyl Alcohol Production
- Bioproduction in Escherichia coli : Engineering Escherichia coli to biosynthesize benzyl alcohol from renewable glucose involves a non-natural pathway, demonstrating the potential of microbial biotransformation in industrial applications. This approach offers an environmentally friendly alternative for producing aromatic hydrocarbons used in pharmaceuticals, cosmetics, and flavor industries (Pugh, Mckenna, Halloum, & Nielsen, 2015).
Biotechnological Flavor Production
- Bioproduction of Benzaldehyde in Bioreactors : The bioproduction of benzaldehyde, an important flavor compound, has been enhanced using Pichia pastoris in a two-phase partitioning bioreactor. This approach, using sequestering polymers, demonstrates the potential for more efficient and sustainable production of high-value flavor compounds (Craig & Daugulis, 2013).
properties
IUPAC Name |
2-(2-phenylethynyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSQNHMKRHPAIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434149 | |
Record name | 2-(phenylethynyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylethynyl)benzaldehyde | |
CAS RN |
59046-72-9 | |
Record name | 2-(phenylethynyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 59046-72-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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